(1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Overview
Description
(1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is the monocarboxylic acid anion formed by loss of a proton from the carboxy group of (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid; major microspecies at pH 7.3. It is a conjugate base of a (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
Scientific Research Applications
Stereochemical Synthesis : Kondo et al. (1980) described the stereospecific synthesis of cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids, highlighting the stereochemical aspects in synthesizing such compounds, which is crucial for their potential applications in various fields (Kondo et al., 1980).
Labeling for Metabolic Studies : Nakatsuka et al. (1977) improved the synthesis of carbon-14 labeled forms of this compound, which is essential for conducting metabolic studies and understanding the biological pathways of the compound (Nakatsuka et al., 1977).
Microwave-Assisted Hydrolysis : Guo Wen-long (2006) explored the use of microwave technology for hydrolyzing methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, demonstrating a more efficient method for obtaining DV-chrysanthemic acid (Guo Wen-long, 2006).
Optical Resolution in Enantiomer Separation : Simon et al. (1990) conducted studies on the optical resolution of this compound via diastereoisomeric salt formation, emphasizing its conformational flexibility and significance in enantiomer separation, which is crucial for creating specific isomers with desired properties (Simon et al., 1990).
Stereochemistry in Mass Spectrometry : Mazunov et al. (1989) investigated the stereochemistry of organic compounds, including this compound, in mass spectrometry. They found that stereospecific fragmentation allows for the identification and quantitative determination of diastereoisomers (Mazunov et al., 1989).
Insecticidal Activity : Burt et al. (1974) explored the geometrical and optical isomers of this compound and its insecticidal esters, demonstrating its potential use in pest control (Burt et al., 1974).
Phototransformation on Surfaces : Raikwar and Nag (2006) studied the photodegradation of alphacypermethrin, which contains this compound, as a thin film on various surfaces, providing insights into its stability and degradation under environmental conditions (Raikwar & Nag, 2006).
properties
Molecular Formula |
C8H9Cl2O2- |
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Molecular Weight |
208.06 g/mol |
IUPAC Name |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/p-1/t4-,6+/m0/s1 |
InChI Key |
LLMLSUSAKZVFOA-UJURSFKZSA-M |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)[O-])C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)[O-])C=C(Cl)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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